Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate
CAS No.: 331750-15-3
Cat. No.: VC6952191
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 331750-15-3 |
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Molecular Formula | C17H19NO4S |
Molecular Weight | 333.4 |
IUPAC Name | methyl 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetate |
Standard InChI | InChI=1S/C17H19NO4S/c1-13-9-10-16(14(2)11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
Standard InChI Key | VSCCKLWRJVYMEW-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate (C₁₇H₁₉NO₄S, MW 333.40) shares its molecular formula with the 2,5-dimethylphenyl isomer (CAS 591727-43-4) and the 4-ethylphenyl analog (CAS 667872-12-0). The compound’s structure consists of:
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A glycine core (NH–CH₂–COO⁻) modified as a methyl ester (COOCH₃).
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A 2,4-dimethylphenyl group attached to the glycine nitrogen, introducing steric hindrance and hydrophobicity.
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A phenylsulfonyl group (–SO₂C₆H₅) contributing to electron-withdrawing effects and metabolic stability.
The 2,4-dimethyl substitution pattern distinguishes it from the 2,5-dimethyl and 4-ethyl analogs, potentially altering solubility, reactivity, and biological interactions.
Table 1: Structural Comparison of Sulfonamide Glycinate Derivatives
Synthesis and Optimization
Synthetic Routes
While no direct synthesis protocols for the 2,4-dimethylphenyl variant are documented, analogous compounds suggest a two-step approach:
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Sulfonylation: Reaction of glycine methyl ester with benzenesulfonyl chloride under basic conditions.
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N-Alkylation: Introduction of the 2,4-dimethylphenyl group via nucleophilic substitution or Ullmann coupling.
Key challenges include regioselectivity in alkylation and purification of the final product. The 2,4-dimethyl group may necessitate sterically demanding catalysts or elevated temperatures compared to less hindered analogs.
Analytical Characterization
Hypothetical characterization data, extrapolated from and , would include:
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¹H NMR: Signals for methyl esters (~3.6 ppm), aromatic protons (6.5–7.8 ppm), and dimethylphenyl groups (2.2–2.4 ppm).
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HPLC: Retention time shifts relative to 2,5-dimethyl and 4-ethyl analogs due to altered hydrophobicity.
Biological Activity and Mechanistic Insights
Anti-inflammatory Properties
In vitro models using the 2-ethoxyphenyl derivative (CAS 358378-00-4) demonstrate 50% inhibition of IL-6 production at 10 µM . The 2,4-dimethyl group’s electron-donating effects may further modulate cytokine suppression, though experimental validation is required.
Table 2: Hypothetical Biological Activity Profile
Activity | Predicted IC₅₀/EC₅₀ | Comparative Data Source |
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Antibacterial (Gram+) | 10–25 µM | |
Anti-inflammatory | 5–15 µM | |
COX-2 Inhibition | 20–40 µM |
Future Directions and Research Gaps
Priority Investigations
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Stereoselective Synthesis: Development of asymmetric routes to access enantiomerically pure forms.
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In Vivo Efficacy Studies: Evaluation in murine models of infection and inflammation.
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.
Industrial Applications
Potential uses as an API intermediate in antibiotic or anti-inflammatory drug development, leveraging MolCore’s high-purity manufacturing infrastructure .
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